What is the chemical structure of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid
What is the chemical structure of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the synthesis, purification, characterization, and potential applications of the novel compound, 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid. Given the absence of existing literature on this specific molecule, this document serves as a foundational and exploratory guide, drawing upon established principles of organic synthesis and analytical chemistry, and leveraging data from structurally analogous compounds.
Introduction and Rationale
Hydroxybenzoic acids and their derivatives are a class of compounds with significant interest in the pharmaceutical and cosmetic industries due to their diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and analgesic properties.[1][2][3] The introduction of an ethoxy group can modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, potentially enhancing its solubility, bioavailability, and target engagement. This guide outlines a proposed pathway for the synthesis and subsequent analysis of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid, a molecule that combines the structural features of salicylic acid and ethylene glycol, suggesting a unique potential for novel applications.
Proposed Synthesis of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid
The synthesis of the target compound can be approached through the Williamson ether synthesis, a robust and well-established method for forming ethers. The proposed starting material is 2,3-Dihydroxybenzoic acid, which is commercially available.
Reaction Principle: The synthesis involves the selective O-alkylation of the hydroxyl group at the 3-position of 2,3-Dihydroxybenzoic acid with a suitable 2-carbon electrophile, such as 2-chloroethanol or ethylene oxide, under basic conditions. The phenolic hydroxyl group at the 3-position is expected to be more nucleophilic than the one at the 2-position, which is involved in intramolecular hydrogen bonding with the carboxylic acid group, thus favoring mono-alkylation at the desired position.
Experimental Protocol: Synthesis Workflow
A detailed, step-by-step methodology for the proposed synthesis is provided below.
Materials:
-
2,3-Dihydroxybenzoic acid (≥98%)[4]
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dihydroxybenzoic acid (1 equivalent) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the solution. The mixture will become a suspension.
-
Addition of Alkylating Agent: To the stirred suspension, add 2-chloroethanol (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid.
-
Acidification (if esterification occurs): If the carboxylic acid is esterified during the reaction, the resulting ester can be hydrolyzed by treatment with aqueous NaOH followed by acidification with 1M HCl to yield the desired carboxylic acid.
Diagram: Proposed Synthesis Workflow
Caption: Workflow for the synthesis of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid.
Analytical Characterization
A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the ethoxy group, and the hydroxyl and carboxylic acid protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methylene carbons of the ethoxy group.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the molecule and confirm its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, including the broad O-H stretch of the carboxylic acid, the O-H stretch of the phenolic and alcoholic hydroxyl groups, the C=O stretch of the carboxylic acid, and the C-O stretches of the ether and alcohol functionalities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable tool for assessing the purity of the final compound. A reversed-phase HPLC method can be developed to separate the product from any starting materials or byproducts.[5][6]
Table 1: Predicted Analytical Data for 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons (3H), methylene protons of -OCH₂CH₂OH (4H), phenolic OH (1H), alcoholic OH (1H), and carboxylic acid OH (1H). |
| ¹³C NMR | Signals for carbonyl carbon (~170 ppm), aromatic carbons (6C), and methylene carbons of the ethoxy group (2C). |
| HRMS (ESI-) | Calculated m/z for [M-H]⁻ corresponding to the molecular formula C₉H₉O₅⁻. |
| IR (KBr) | Broad O-H stretch (~3400-2500 cm⁻¹), C=O stretch (~1680 cm⁻¹), C-O stretch (~1250 cm⁻¹). |
Potential Applications and Biological Activity
While the biological activity of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid has not been reported, we can infer potential applications based on the known properties of related compounds.
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Anti-inflammatory and Analgesic Agent: Many derivatives of salicylic acid exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase (COX) enzymes.[1] The synthesized compound could be investigated for similar activities.
-
Antioxidant: Phenolic compounds are known for their antioxidant properties. The presence of the phenolic hydroxyl group suggests that this molecule may act as a free radical scavenger.
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Drug Delivery and Formulation: The introduction of the hydroxyethoxy group may improve the water solubility and formulation characteristics of the parent hydroxybenzoic acid, making it a candidate for use in various drug delivery systems.
-
Antimicrobial Agent: Some hydroxybenzoic acid derivatives have shown antimicrobial activity.[3]
Safety and Handling
As this is a novel compound, a comprehensive safety evaluation has not been performed. However, based on the safety data for structurally similar compounds like 2,3-Dihydroxybenzoic acid and other hydroxybenzoic acid derivatives, the following precautions should be taken.[4][7][8]
-
Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[7][9][10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or with a fume hood.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[7]
Diagram: Logical Relationship of Compound Properties and Applications
Caption: Inferred properties and potential applications of the target compound.
Conclusion
This technical guide provides a comprehensive roadmap for the synthesis, characterization, and exploration of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid. By following the proposed synthetic and analytical protocols, researchers can successfully prepare and validate this novel compound, paving the way for the investigation of its biological activities and potential applications in drug development and other scientific fields.
References
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MilliporeSigma. (2026, March 5). Safety Data Sheet. Retrieved from [Link]
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PubChem. 2-(2-Hydroxyethoxy)benzoic acid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2026, February 11). Benzoic acid, 2-hydroxy- - Substance Details. Retrieved from [Link]
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Nile Chemicals. (2021, January 10). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]
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Cheméo. Chemical Properties of Benzoic acid, 2-hydroxy-, heptyl ester (CAS 6259-77-4). Retrieved from [Link]
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National Institute of Standards and Technology. Benzoic acid, 2-hydroxy-, 3-methyl-2-butenyl ester. Retrieved from [Link]
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Carl ROTH. (2024, March 2). Safety Data Sheet: 2,3-Dihydroxybenzoic acid. Retrieved from [Link]
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National Institute of Standards and Technology. Benzoic acid, 2-hydroxy-3-nitro-. Retrieved from [Link]
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Natalia, D. R., et al. (2021). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. PMC. Retrieved from [Link]
- Sharma, S., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research.
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Wang, C., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC. Retrieved from [Link]
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Cheméo. Chemical Properties of Benzoic acid, 3-hydroxy-, 2-methylpropyl ester. Retrieved from [Link]
- Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.
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Feistner, G. J., & Beaman, B. L. (1987). Characterization of 2,3-dihydroxybenzoic acid from Nocardia asteroides GUH-2. Journal of bacteriology, 169(9), 3982–3987. Retrieved from [Link]
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HELIX Chromatography. HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved from [Link]
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Muljono, R. A., et al. (2001). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Journal of chromatography. A, 927(1-2), 39–45. Retrieved from [Link]
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